molecular formula C14H18F2N2O3S B2614841 3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235659-01-4

3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2614841
CAS No.: 1235659-01-4
M. Wt: 332.37
InChI Key: ZHHAINUZSIBTRB-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a piperidine ring attached via a methylsulfonyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors

    Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction. This involves the reaction of the piperidine intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The difluoro groups on the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from the reduction of the carbonyl group.

    Substitution: Formation of substituted benzamides with various functional groups replacing the difluoro groups.

Scientific Research Applications

3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including its binding affinity and selectivity.

    Pharmaceutical Research: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with desired biological activities.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The difluoro groups and the piperidine ring play a crucial role in enhancing the binding affinity and selectivity of the compound. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the piperidine and methylsulfonyl groups, resulting in different biological activities.

    N-(4-methylsulfonylpiperidin-4-yl)methylbenzamide: Lacks the difluoro groups, affecting its binding affinity and selectivity.

    4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide: Contains only one fluorine atom, which may alter its chemical and biological properties.

Uniqueness

3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of both difluoro groups and the piperidine ring with a methylsulfonyl linker. This combination enhances its binding affinity, selectivity, and overall biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3,4-difluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3S/c1-22(20,21)18-6-4-10(5-7-18)9-17-14(19)11-2-3-12(15)13(16)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHAINUZSIBTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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